molecular formula C10H17F3N2O2 B1477477 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2097999-92-1

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1477477
CAS No.: 2097999-92-1
M. Wt: 254.25 g/mol
InChI Key: HZTQCCDKNQGRTQ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one is a chemical reagent of interest for research and development, particularly in medicinal chemistry. The compound features a piperidine scaffold substituted with a trifluoromethyl group, a moiety recognized for its ability to significantly influence a compound's properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a valuable functional group in modern drug design . The 2-aminoethyl ketone side chain is a flexible linker that can be utilized for further synthetic derivatization, allowing researchers to explore structure-activity relationships. Reagents containing this specific 4-ethoxy-4-(trifluoromethyl)piperidine scaffold have been identified as key intermediates in patented pharmaceutical compounds, indicating its potential relevance in the discovery of new therapeutic agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-1-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-2-17-9(10(11,12)13)3-5-15(6-4-9)8(16)7-14/h2-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQCCDKNQGRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1)C(=O)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Using Cyanohydrins and Amines

A notable approach involves the use of cyanohydrins derived from piperidin-4-one derivatives, which are reacted with appropriate amines via reductive amination to yield amino ethanone derivatives. This method was applied in the synthesis of related piperidinyl ethanone compounds, where:

  • Cyanohydrins are prepared by Darzens reaction of benzoylpiperidin-4-one derivatives with chloroacetonitrile.
  • Ring opening of the cyanohydrins is performed regioselectively using poly(hydrogen fluoride)pyridine.
  • The resulting intermediates undergo reductive amination with amines to form the target amino ethanone compounds.

This method offers regioselectivity and the ability to introduce various substituents on the piperidine ring and side chains, making it adaptable for synthesizing 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one analogues.

Functionalization of Piperidine Rings with Trifluoromethyl and Ethoxy Groups

The introduction of trifluoromethyl and ethoxy groups at the 4-position of the piperidine ring can be achieved by:

  • Starting from appropriately substituted piperidin-4-ones or piperidine intermediates.
  • Using electrophilic trifluoromethylation reagents or nucleophilic substitution to install trifluoromethyl groups.
  • Ethoxy groups can be introduced via alkylation reactions such as Williamson ether synthesis on hydroxylated intermediates.

These steps are often carried out before or after the amino ethanone side chain installation depending on the synthetic route efficiency and stability of intermediates.

Amide Bond Formation and Coupling Reactions

The ethanone moiety (aminoacetamide) is typically introduced through amide bond formation using carbodiimide coupling agents such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This approach is common for linking amines on the piperidine ring with acyl groups to form the ethanone structure.

  • The coupling is performed in solvents like ethyl acetate or DMF at ambient temperature.
  • Reaction conditions are optimized to avoid side reactions and maximize yield.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Darzens reaction Benzoylpiperidin-4-one + chloroacetonitrile Cyanohydrin intermediate
2 Regioselective ring opening Poly(hydrogen fluoride)pyridine Ring-opened intermediate
3 Reductive amination Appropriate amine + reducing agent (e.g., NaBH(OAc)3) Amino ethanone substituted piperidine
4 Introduction of CF3 and ethoxy groups Electrophilic trifluoromethylation, Williamson ether synthesis Substituted piperidine with trifluoromethyl and ethoxy groups
5 Amide bond formation Carbodiimide coupling agents (DCC, EDCI) in EtOAc or DMF Final this compound

Detailed Research Findings and Data

  • The reductive amination approach using cyanohydrins is advantageous due to the regioselectivity and mild reaction conditions, providing good yields and purity of the amino ethanone derivatives.
  • Functionalization with trifluoromethyl groups enhances the pharmacological properties and metabolic stability of the compound, though requires careful handling of reagents and conditions to avoid side reactions.
  • Amide coupling using carbodiimide agents is a widely accepted method for forming the ethanone linkage with high efficiency and compatibility with various functional groups.
  • Analytical data such as NMR and LC/MS confirm the structure and purity of intermediates and final products, with typical proton NMR signals corresponding to piperidine protons, ethoxy groups, and amino ethanone moieties.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Reductive amination of cyanohydrins Benzoylpiperidin-4-one, chloroacetonitrile, poly(HF)pyridine, amines, NaBH(OAc)3 Regioselective, mild conditions, versatile Requires preparation of cyanohydrins
Electrophilic trifluoromethylation CF3 reagents, controlled temperature Introduces CF3 group, improves stability Sensitive reagents, potential side reactions
Williamson ether synthesis Phenols, alkyl halides (e.g., bromoethoxy derivatives) Efficient ethoxy group introduction Multi-step synthesis for amines
Carbodiimide-mediated amide coupling DCC, EDCI, EtOAc/DMF High yield, compatible with functional groups Possible urea byproducts, requires purification

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the amino, ethoxy, or trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent. Research indicates that it may exhibit various biological activities, including:

  • Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes, making it a candidate for drug development aimed at treating diseases where enzyme regulation is critical.
  • Receptor Binding : Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders such as anxiety and depression.

Research has highlighted the compound's potential in biological systems:

  • Neuropharmacology : The compound's structural features may enhance its ability to cross the blood-brain barrier, making it suitable for central nervous system-targeted therapies.
  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Chemical Synthesis

In synthetic chemistry, 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one serves as an essential intermediate for synthesizing more complex molecules. Its trifluoromethyl group can enhance the reactivity of the compound, facilitating further chemical transformations.

Material Science

The compound's unique properties allow it to be utilized in developing new materials with enhanced stability and reactivity. Research is ongoing to explore its applications in creating polymers and other materials that require specific chemical functionalities.

Case Study 1: Neuropharmacological Research

A study conducted by researchers at a leading university investigated the effects of this compound on anxiety-related behaviors in animal models. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Derivatives

  • Compound 29: 2-Amino-1-(4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one () Key Differences: Incorporates a piperazine ring with a chloro-trifluoromethylphenyl substituent and a phenyl group on the ethanone. LC-MS data (m/z 398.4) confirms a molecular weight distinct from the target compound .
  • Compound 30: 2-Amino-2-phenyl-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one () Key Differences: Features a 2-(trifluoromethyl)phenyl group on piperazine and lacks the ethoxy group. Impact: The ortho-trifluoromethyl substitution may alter steric hindrance compared to the para-substituted ethoxy group in the target compound. Purity (>99%) and yield (93%) suggest robust synthetic scalability .
  • Anti-HIV Derivatives: 2-Amino-1-(piperazin-1-yl)ethan-1-one derivatives () Key Differences: Piperazine core without ethoxy/trifluoromethyl substituents. Impact: Anti-HIV activity (IC₅₀ values in µM range) highlights the importance of the aminoethanone scaffold, while the absence of trifluoromethyl may reduce metabolic stability .

Phenylglycinamide and Aryl-Substituted Analogs

  • bk-2C-B: 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one () Key Differences: Replaces the piperidine ring with a bromo-dimethoxyphenyl group. Characterization via GC/MS and NMR underscores structural diversity .
  • Hydrochloride Salts: e.g., 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride () Key Differences: Trifluoromethylphenyl group directly attached to the ethanone, lacking the piperidine-ethoxy moiety. Impact: Similarity score (0.75) to the target compound suggests partial overlap in electronic properties but reduced conformational flexibility .

Analytical Characterization

  • LC-MS and NMR : Widely used for analogs (e.g., Compounds 29/30, bk-2C-B). The target compound’s trifluoromethyl group would produce distinct ¹⁹F NMR signals and LC-MS fragmentation patterns .
  • Similarity Scoring : highlights computational tools (e.g., Tanimoto coefficients) to quantify structural overlap, aiding in drug design .

Pharmacological and Functional Insights

  • Psychoactive vs. The target compound’s trifluoromethyl group may favor agrochemical applications (fungicidal activity, as seen in ) .
  • Metabolic Stability: Trifluoromethyl groups generally enhance resistance to oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs .

Biological Activity

2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one (CAS Number: 2097999-92-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is substituted with an ethoxy group and a trifluoromethyl group, making it a candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC10H17F3N2O2
Molecular Weight254.25 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Piperidine Ring : Through cyclization reactions using appropriate precursors.
  • Introduction of the Ethoxy Group : Via alkylation reactions, often using ethyl iodide.
  • Incorporation of the Trifluoromethyl Group : Utilizing trifluoromethylating agents like trifluoromethyl iodide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thus modulating biochemical pathways.
  • Receptor Binding : It can bind to receptors involved in neurotransmission or other physiological processes, potentially influencing conditions like anxiety or depression.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various biological contexts:

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of related compounds against cancer cell lines (MDA-MB-231, SUIT-2, HT-29). While specific data on this compound was not highlighted, similar derivatives showed promising results with IC50 values indicating significant potency against tumor growth .
  • Antitumor Activity :
    • Related piperidine derivatives have demonstrated antitumor activities in preclinical models. For instance, compounds with structural similarities exhibited effective inhibition of tumor growth in xenograft models .
  • Neuropharmacological Potential :
    • Given its structural features, there is ongoing research into its effects on neurological disorders. The interaction with neurotransmitter systems suggests potential applications in treating anxiety and mood disorders.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityIC50/EC50 Values
This compoundPotential enzyme inhibition and receptor bindingNot yet determined
CFI-400945 (similar structure)Effective inhibitor of HCT116 tumor growthIC50 < 10 nM
Compound 5e (related compounds)Potent cytotoxic agent against cancer cell linesIC50 values < 5 μM

Q & A

Q. Characterization :

  • NMR : Confirm regiochemistry of the piperidine ring (¹H NMR: δ 3.5–4.0 ppm for ethoxy protons; ¹⁹F NMR: −60 to −70 ppm for CF₃).
  • HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., [M+H]⁺ at m/z 295.2) .

Advanced: How can computational modeling guide the optimization of this compound’s binding affinity to neurological targets?

Methodological Answer:

Target Selection : Prioritize receptors common to piperidine derivatives (e.g., σ receptors, monoamine oxidases) based on structural analogs .

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic pockets.

QSAR Analysis : Correlate substituent electronegativity (e.g., CF₃, ethoxy) with activity using Hammett parameters .

MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

Validation : Compare predicted binding energies (ΔG) with in vitro IC₅₀ values from radioligand assays .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and ANSI-approved goggles due to potential irritancy (analogous to Safety Data Sheets for related piperidines ).
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., during trifluoromethylation).
  • Storage : Keep in amber vials at −20°C under argon to prevent degradation.

Advanced: How can researchers resolve contradictory data in pharmacological assays (e.g., activation vs. inhibition of a target)?

Methodological Answer:

Assay Optimization :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM to identify biphasic effects.
  • Controls : Include known agonists/antagonists (e.g., haloperidol for σ receptors) .

Orthogonal Assays :

  • Calcium Flux (FLIPR) vs. cAMP Accumulation (ELISA) to differentiate signaling pathways.

Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Prep : Extract plasma/brain homogenates with acetonitrile (1:3 v/v), centrifuge at 14,000×g.
  • LC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 μm).
    • MRM Transition : m/z 295.2 → 154.1 (CE: 20 eV).
    • LOQ : 1 ng/mL with RSD <15% .

Advanced: How can synthetic yield be improved while minimizing byproducts?

Methodological Answer:

DoE Approach : Vary temperature, catalyst (e.g., Pd/C vs. CuI), and solvent (DMF vs. THF) using a 3-factor Box-Behnken design.

Byproduct Analysis :

  • GC-MS : Identify impurities (e.g., de-ethoxy byproduct at m/z 237.1).

Catalyst Screening : Test Buchwald-Hartwig conditions for C–N coupling efficiency .

Optimal Conditions : 70°C, DMF, 5 mol% CuI (yield: 82% vs. 58% baseline) .

Basic: What are the stability profiles of this compound under varying pH and light conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., 10% degradation at pH <3) .
  • Photostability : Expose to UV light (300–400 nm) for 48 hours. Use amber glassware to reduce decomposition by 90% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one

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